Mild aconitate
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Overview
Description
A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.
Scientific Research Applications
1. Analytical Method Development for Aconite Alkaloids
In the realm of analytical chemistry, aconite alkaloids, which include aconitine, mesaconitine, and hypaconitine, are of significant interest. A study by (Song et al., 2010) highlights the development and validation of a capillary zone electrophoresis method for determining these alkaloids in aconite roots. This method is crucial for the quality control of aconite-containing drugs and offers a reliable approach for their toxicological studies.
2. Cardioprotective and Cardiotoxic Effects
Research by (Zhou et al., 2021) delves into the paradoxical nature of aconitine, an aconite alkaloid, known for both its cardioprotective and cardiotoxic effects. Low doses of aconitine or its metabolites may have cardioprotective effects, crucial for aconite's clinical efficacy. Conversely, high doses can cause severe cardiotoxicity. Understanding this dual nature is essential for developing aconite-based cardiac medications.
3. Impact on Agriculture and Plant Physiology
In agriculture and plant physiology, the interaction between aconitate and environmental factors is an area of interest. A study by (Rémus-Borel et al., 2009) shows that aconitate and methyl aconitate levels in wheat are modulated by silicon, especially in response to powdery mildew infection. This suggests a role for aconitate in plant defense mechanisms and offers insights into improving crop resilience.
4. Historical and Traditional Medicine Perspectives
(Hong, 2012) examines the historical use of aconite in traditional medicine, particularly in the context of "Treatise on Febrile Diseases." This study offers insights into the safe application of aconite in traditional medicine, underscoring the balance between its therapeutic and toxic properties.
5. Polymerization and Industrial Applications
Aconitic acid, an organic acid derived from sugarcane, shows promise in industrial applications. (Kanitkar et al., 2013) describe the extraction of polymerization-grade aconitic acid from sugarcane molasses, emphasizing its potential use in synthesizing biodegradable polyesters for tissue engineering and other applications.
6. Therapeutic and Toxicological Studies
Aconite's therapeutic benefits and toxicological risks are a major focus in pharmacology. Studies like those by (Tai et al., 2015) and (Fatovich, 1992) review the clinical uses of aconite preparations and the associated risks of toxicity, highlighting the importance of safe usage practices.
properties
CAS RN |
8006-38-0 |
---|---|
Product Name |
Mild aconitate |
Molecular Formula |
C34H47NO11 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1 |
InChI Key |
XFSBVAOIAHNAPC-SNMMDUFQSA-N |
Isomeric SMILES |
CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Other CAS RN |
302-27-2 |
Pictograms |
Acute Toxic |
synonyms |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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